molecular formula C22H26N2O4 B11014654 N-[4-(benzyloxy)phenyl]-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide

N-[4-(benzyloxy)phenyl]-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11014654
M. Wt: 382.5 g/mol
InChI Key: UCOWDUNFBWBZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(BENZYLOXY)PHENYL]-1-(2-METHOXY-1-METHYLETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a benzyloxyphenyl group, and a methoxy-substituted isopropyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(BENZYLOXY)PHENYL]-1-(2-METHOXY-1-METHYLETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the benzyloxyphenyl group, and the addition of the methoxy-substituted isopropyl group. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Benzyloxyphenyl Group: This step may involve the use of benzyloxyphenyl halides or other derivatives in substitution reactions.

    Addition of the Methoxy-Substituted Isopropyl Group: This can be done through alkylation reactions using methoxy-substituted isopropyl halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(BENZYLOXY)PHENYL]-1-(2-METHOXY-1-METHYLETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The benzyloxyphenyl and methoxy-substituted isopropyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halides or other electrophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(BENZYLOXY)PHENYL]-1-(2-METHOXY-1-METHYLETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(BENZYLOXY)PHENYL]-1-(2-METHOXY-1-METHYLETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE: shares similarities with other pyrrolidine derivatives and benzyloxyphenyl compounds.

    N-[4-(BENZYLOXY)PHENYL]-1-(2-METHOXY-1-METHYLETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE: is unique due to its specific substitution pattern and the presence of both benzyloxy and methoxy groups.

Uniqueness

The uniqueness of N-[4-(BENZYLOXY)PHENYL]-1-(2-METHOXY-1-METHYLETHYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

1-(1-methoxypropan-2-yl)-5-oxo-N-(4-phenylmethoxyphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C22H26N2O4/c1-16(14-27-2)24-13-18(12-21(24)25)22(26)23-19-8-10-20(11-9-19)28-15-17-6-4-3-5-7-17/h3-11,16,18H,12-15H2,1-2H3,(H,23,26)

InChI Key

UCOWDUNFBWBZCO-UHFFFAOYSA-N

Canonical SMILES

CC(COC)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.